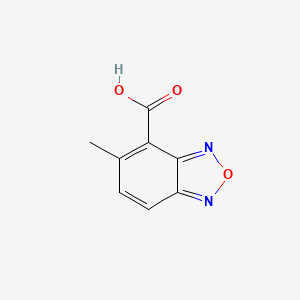

5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2,1,3-benzoxadiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-4-2-3-5-7(10-13-9-5)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRQMKQDLAJVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NON=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols.

Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. It is utilized in the development of new materials with specific properties such as fluorescence. Its unique structure allows for the introduction of various functional groups through substitution reactions .

Biology

The biological activities of this compound are being actively researched. It has shown potential antimicrobial and anticancer properties:

- Antimicrobial Activity : In studies assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibitory effects. For instance, the Minimum Inhibitory Concentration (MIC) values for common pathogens were found to be:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | 25 µg/mL |

| Escherichia coli | 15.0 µg/mL | 30 µg/mL |

| Pseudomonas aeruginosa | 20.0 µg/mL | 40 µg/mL |

These results indicate its potential for development as an antimicrobial agent .

- Anticancer Activity : Research has highlighted its ability to induce apoptosis in cancer cell lines such as HepG2 (liver cancer). The mechanisms involve inhibition of cell proliferation and activation of apoptotic pathways. A study reported that treatment with this compound significantly decreased cell viability and increased apoptotic markers .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in various medical applications. Its interaction with specific molecular targets may lead to the development of new therapeutic agents aimed at treating diseases such as cancer and bacterial infections .

Case Studies

Several studies have documented the biological activity of this compound:

- Study on HepG2 Cells : A significant decrease in cell viability was observed upon treatment with this compound. The study identified key signaling pathways affected by the compound, including the NF-kB pathway .

- Antibacterial Efficacy : Another investigation tested this compound against multiple bacterial strains and exhibited potent antibacterial activity comparable to standard antibiotics like nitrofurantoin .

Mechanism of Action

The mechanism of action of 5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their differences:

*Similarity scores from reflect structural resemblance to benzo[d]oxazole-5-carboxylic acid.

Key Observations :

- Substituent Position : Moving the methyl group from position 5 (target compound) to position 2 (e.g., 2-Methylbenzo[d]oxazole-5-carboxylic acid) reduces similarity by 0.05, indicating significant electronic or steric effects .

- Functional Group Replacement : Replacing the carboxylic acid with sulfonyl chloride (as in 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride) alters reactivity, enabling nucleophilic substitution reactions .

Biological Activity

5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial properties : The compound exhibits significant activity against a range of bacterial strains.

- Anticancer effects : Research indicates potential efficacy in inhibiting cancer cell proliferation and inducing apoptosis.

- Anti-inflammatory effects : The compound may modulate inflammatory pathways.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | 25 µg/mL |

| Escherichia coli | 15.0 µg/mL | 30 µg/mL |

| Pseudomonas aeruginosa | 20.0 µg/mL | 40 µg/mL |

These results indicate that the compound can effectively inhibit the growth of harmful bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have highlighted its ability to induce apoptosis in HepG2 liver cancer cells through the modulation of specific signaling pathways.

The mechanism of action involves:

- Inhibition of cell proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.

- Induction of apoptosis : It activates apoptotic pathways leading to programmed cell death.

Case Studies

Several studies have documented the biological activity of this compound:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis. The study also identified key signaling pathways affected by the compound, including the NF-kB pathway .

- Antibacterial Efficacy : In another investigation, the compound was tested against multiple bacterial strains and exhibited potent antibacterial activity comparable to standard antibiotics like nitrofurantoin .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Broad-spectrum antimicrobial activity against various pathogens.

- Significant anticancer properties , particularly in liver cancer cells.

- Potential use as a therapeutic agent in combination therapies for enhanced efficacy.

Q & A

Q. What are the established synthetic routes for 5-methyl-2,1,3-benzoxadiazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves cyclocondensation of precursors such as ethyl acetoacetate with substituted hydrazines or amines under reflux conditions. For example, analogous syntheses (e.g., pyrazole-4-carboxylic acids) employ DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a cyclizing agent, followed by hydrolysis with sodium acetate in acetic acid to yield the carboxylic acid derivative . Reaction duration (3–5 hours) and temperature (reflux) are critical for minimizing side products. Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is recommended to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (with DEPT and HSQC experiments) resolve aromatic protons and methyl groups. For example, methyl groups in similar oxazole derivatives appear as singlets near δ 2.5 ppm in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₈H₆N₂O₃: calculated 178.0378, observed 178.0375) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for 5-methylisoxazole-4-carboxylic acid (space group P2₁/c, with O–H···N hydrogen bonds) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) paired with HPLC monitoring detect degradation products. For related compounds (e.g., benzodioxole-carboxylic acids), acidic conditions promote decarboxylation, while light exposure causes photolytic cleavage of the benzoxadiazole ring . Storage at 0–6°C in amber vials is advised for long-term stability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic properties of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). For oxazole analogs, HOMO densities localize on the carboxylic acid group, indicating nucleophilic reactivity at the 4-position . Molecular docking studies with enzymes (e.g., cyclooxygenase) can model binding interactions for drug design .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

- Methodological Answer : Discrepancies may arise from tautomerism or polymorphism. For example, XRD of 5-methyl-2-phenyloxazole-4-carboxylic acid (mp 182–183°C) reveals a planar structure, while NMR in DMSO-d₆ shows dynamic proton exchange. Variable-temperature NMR and PXRD (powder X-ray diffraction) differentiate tautomeric forms .

Q. What methodologies are suitable for evaluating the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based kits (e.g., COX-2 inhibition) with IC₅₀ determination. Pre-incubate the compound with the enzyme (30 min, 37°C) before adding substrates like arachidonic acid .

- Molecular Dynamics Simulations : Analyze ligand-enzyme binding stability over 100 ns trajectories (AMBER force field) to identify key interactions (e.g., hydrogen bonds with Arg120 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.